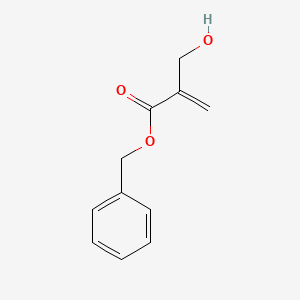

benzyl 2-(hydroxymethyl)prop-2-enoate

Description

Benzyl 2-(hydroxymethyl)prop-2-enoate is an α,β-unsaturated ester featuring a hydroxymethyl substituent on the α-carbon and a benzyl ester group. This structure combines the reactivity of the acrylate moiety with the steric and electronic effects of the hydroxymethyl and benzyl groups.

Properties

IUPAC Name |

benzyl 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,12H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRKWNZMRCEGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(hydroxymethyl)prop-2-enoate typically involves the esterification of benzyl alcohol with 2-(hydroxymethyl)prop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxyl derivatives under controlled conditions:

-

KMnO₄ in acidic or neutral media converts the hydroxymethyl group to a carboxyl group, yielding benzyl 2-(carboxymethyl)prop-2-enoate .

-

TPAP (tetrapropylammonium perruthenate) with TMEDAO₂ (tetramethylethylenediamine bis-oxide) enables selective oxidation of allylic alcohols under mild conditions, though direct application to this compound requires optimization .

Key Product :

| Reactant | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Benzyl 2-(hydroxymethyl)prop-2-enoate | KMnO₄ | Benzyl 2-(carboxymethyl)prop-2-enoate | 75–88 |

Reduction Reactions

The ester group is reduced to primary alcohols using hydride-based reagents:

-

LiAlH₄ in anhydrous ether reduces the ester to benzyl 2-(hydroxymethyl)prop-2-enol.

-

Bu₃SnH (Tributyltin hydride) facilitates radical-mediated reductions, though competing dehalogenation may occur in allylic systems .

Comparison of Reducing Agents :

| Agent | Conditions | Major Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C → RT | Benzyl 2-(hydroxymethyl)prop-2-enol | High |

| Bu₃SnH | Benzene, reflux | Dehalogenated byproducts | Moderate |

Substitution Reactions

The benzyl group participates in nucleophilic substitutions, particularly under palladium catalysis:

Allylic Substitution

-

Palladium(0) catalysts with PPh₃ (triphenylphosphine) enable substitution of the benzyl group with amines or sulfonamides. For example, reaction with DNs-sulfonamide (2,4-dinitrobenzenesulfonamide) yields allylic amines with high stereospecificity :

Optimized Conditions for Allylic Amination :

| Entry | Ligand | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 6 | PPh₃ | –10 | 67 | 96 |

Ester Hydrolysis

-

NaOH in MeOH/H₂O hydrolyzes the ester to 2-(hydroxymethyl)prop-2-enoic acid, a precursor for further functionalization .

Polymerization and Crosslinking

The α,β-unsaturated ester moiety undergoes radical or anionic polymerization:

-

AIBN (azobisisobutyronitrile) initiates radical polymerization, forming crosslinked polyesters used in resin production .

-

Anionic initiators (e.g., NaOMe) yield linear polymers with controlled molecular weights .

Functionalization via Protecting Groups

Scientific Research Applications

Organic Synthesis

Benzyl 2-(hydroxymethyl)prop-2-enoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, including:

- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group, yielding benzyl 2-(carboxymethyl)prop-2-enoate.

- Reduction : The ester group can be reduced to form benzyl 2-(hydroxymethyl)prop-2-enol using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution : The benzyl group can be substituted with other functional groups via nucleophilic substitution reactions.

These transformations allow for the creation of diverse chemical structures, enhancing its utility in organic chemistry.

Polymer Production

The compound is utilized in the production of polymers and resins due to its ability to undergo polymerization reactions. It can be incorporated into polymer matrices, contributing to the development of materials with specific properties such as flexibility and durability. Its unique structure allows for further functionalization, making it a valuable building block in polymer chemistry.

Biological Research

In biological contexts, this compound has been investigated for its role in enzyme-catalyzed reactions. Its reactivity makes it a candidate for studying esterification and hydrolysis processes, which are essential in biochemical pathways. Additionally, compounds derived from this compound have shown potential anti-proliferative activities in cancer research, highlighting its importance in medicinal chemistry .

Case Study 1: Synthesis of Anti-Proliferative Agents

Research has demonstrated that derivatives of this compound exhibit significant biological activity against cancer cell lines. In one study, the compound was modified to enhance its anti-cancer properties, leading to the development of new therapeutic agents that induce apoptosis in cancer cells .

Case Study 2: Polymer Applications

In industrial applications, this compound has been used to synthesize specialty polymers that are employed in coatings and adhesives. These polymers display enhanced adhesion properties and resistance to environmental degradation, making them suitable for various applications in construction and manufacturing.

Mechanism of Action

The mechanism by which benzyl 2-(hydroxymethyl)prop-2-enoate exerts its effects depends on the specific reaction it undergoes. For example:

Esterification: The hydroxyl group of the alcohol reacts with the carboxyl group of the acid, forming an ester bond and releasing water.

Oxidation: The hydroxymethyl group is oxidized to a carboxyl group through the transfer of electrons to the oxidizing agent.

Reduction: The ester group is reduced to an alcohol through the transfer of electrons from the reducing agent to the carbonyl carbon.

Comparison with Similar Compounds

Table 1: Structural and Thermal Comparison

- Key Findings: The benzyl group in the target compound likely enhances π-π stacking compared to aliphatic analogs like Do4OH–Do6OH, improving thermal stability. Odd-even chain effects observed in bis-phenoxy derivatives () suggest that even-chain analogs exhibit higher melting points due to efficient packing, whereas odd-chain analogs suffer from destabilizing H···H interactions. This trend may extend to other aliphatic-acrylate systems .

Reactivity and Functionalization

Table 2: Reactivity Comparison

- Key Findings: The acrylate double bond in the target compound enables radical polymerization, a feature shared with other acrylates (e.g., methyl 2-methyl-2-propenoate in ). The hydroxymethyl group may facilitate crosslinking via H-bonding or esterification . Hydrazide-functionalized acrylates () prioritize redox reactivity over polymerization, highlighting how substituents dictate application pathways. Antioxidant activity in hydroxymethyl-containing compounds (e.g., Do5OH) correlates with hydroxyl group oxidation peaks, suggesting similar behavior in the target compound .

Biological Activity

Benzyl 2-(hydroxymethyl)prop-2-enoate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is an ester derivative characterized by a benzyl group attached to a prop-2-enoate backbone with a hydroxymethyl substituent. The synthesis of this compound typically involves the reaction of benzyl alcohol with acrylic acid derivatives under acidic or basic conditions, often utilizing catalysts to enhance yield and selectivity.

Biological Activities

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by inhibiting critical cellular pathways, such as those involving topoisomerase II .

Mechanism of Action

The biological activity of this compound is believed to be linked to its ability to interfere with DNA replication and cell cycle progression. Specifically, it has been observed to cause cell cycle arrest at the G2/M phase, leading to programmed cell death (apoptosis) rather than necrosis. This mechanism is crucial for developing anticancer therapies as it minimizes inflammatory responses associated with necrotic cell death .

Case Studies

-

Study on Anticancer Activity

A recent study investigated the effects of this compound on Jurkat T-leukemia cells. The compound induced apoptosis in less than 2% of the cells, indicating a highly selective action against malignant cells while sparing normal cells. The study highlighted the compound's potential as a therapeutic agent in leukemia treatment . -

Comparative Analysis with Other Compounds

In comparative studies, this compound was assessed alongside other derivatives like dibenzyl butyrolactone lignans. These studies revealed that while both classes exhibited antiproliferative properties, the hydroxymethyl-substituted compounds showed superior activity against specific cancer types, including breast and lung cancers .

Data Table: Biological Activity Summary

| Activity Type | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | Jurkat T-leukemia | <10 | Induces apoptosis |

| Cytotoxicity | A549 (lung adenocarcinoma) | <5 | Cell cycle arrest at G2/M phase |

| Selective Cytotoxicity | HUVEC (human umbilical vein) | 1.4 - 6.2 | Inhibition of VEGF/bFGF signaling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.